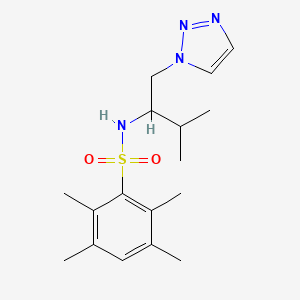

2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential therapeutic applications. Paper describes the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, aiming to develop new antimalarial compounds. These derivatives were synthesized with yields between 50% and 62%, and their structures were confirmed using various analytical techniques. Similarly, paper reports the synthesis of 1,2,3-triazoles with the benzenesulfonamide functional group through a 1,3-dipolar cycloaddition reaction, catalyzed by a CuI-sodium ascorbate system, achieving high yields.

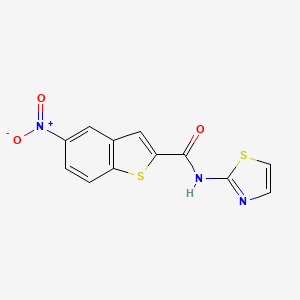

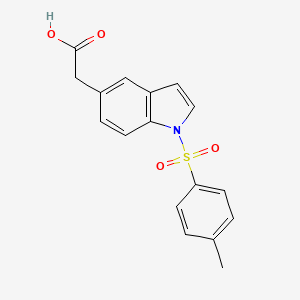

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In paper , the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamides was explored, and the impact of different linkers on the flexibility of the molecules was investigated. Computational and X-ray crystallographic studies were conducted to understand the interaction between these molecules and the carbonic anhydrase enzyme, which is essential for rationalizing their inhibitory activity.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of the triazole ring and the substituents attached to it. The papers do not provide specific details on the chemical reactions of the compound , but they do highlight the reactivity of similar sulfonamide derivatives in biological systems. For instance, the trifluoromethyl-substituted derivatives in paper were identified as promising leads for antimalarial drug development, suggesting that the introduction of specific substituents can enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. While the papers provided do not detail the specific properties of "2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide," they do mention the use of IR, 1H-, 13C-, 19F-NMR, MS, and elemental analysis to elucidate the structures of related compounds . These techniques are indicative of the compounds' physical and chemical characteristics, such as solubility, stability, and reactivity, which are important for their potential use as pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Photochemical Decomposition and Antimicrobial Activity

One study explores the photochemical decomposition of sulfamethoxazole, a compound that shares the benzenesulfonamide moiety, highlighting its photolability and the formation of photoproducts through photoisomerization processes (Zhou & Moore, 1994). Another research effort focuses on synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, including benzenesulfonamide derivatives, to evaluate their antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Synthesis and Application in Material Science

Another area of research includes the synthesis of novel benzenesulfonamide derivatives for applications in material science, such as UV protection and antimicrobial treatment of cotton fabrics. This study indicates how such compounds can be designed and utilized for improving fabric properties, demonstrating a practical application of benzenesulfonamide derivatives in enhancing the functionality of textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Enzyme Inhibition for Therapeutic Purposes

Research into benzenesulfonamides incorporating flexible triazole moieties reveals their potential as highly effective inhibitors of carbonic anhydrase, a critical enzyme in various physiological processes. This study underscores the therapeutic applications of such compounds in developing inhibitors for treating conditions like glaucoma, demonstrating the versatility of benzenesulfonamide derivatives in medicinal chemistry (Nocentini et al., 2016).

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S/c1-11(2)16(10-21-8-7-18-20-21)19-24(22,23)17-14(5)12(3)9-13(4)15(17)6/h7-9,11,16,19H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKQGGFTBGALNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)